molecular formula C4H5Br2ClO B8538400 2,3-Dibromobutanoyl chloride

2,3-Dibromobutanoyl chloride

Cat. No.: B8538400
M. Wt: 264.34 g/mol
InChI Key: HDDBCAAUVRGDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromobutanoyl chloride (C₄H₅Br₂ClO) is a brominated acyl chloride characterized by two bromine atoms at the 2- and 3-positions of its four-carbon chain and a reactive chloride group at the terminal carbonyl. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 2,3-dibromobutanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula

C4H5Br2ClO

Molecular Weight

264.34 g/mol

IUPAC Name

2,3-dibromobutanoyl chloride

InChI

InChI=1S/C4H5Br2ClO/c1-2(5)3(6)4(7)8/h2-3H,1H3

InChI Key

HDDBCAAUVRGDMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)Cl)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Functional Group Influence: 2,3-Dibromobutanoyl chloride’s acyl chloride group confers higher electrophilicity compared to sulfonyl chlorides (e.g., 2,3-dibromobenzenesulfonyl chloride). This makes it more reactive in nucleophilic acyl substitutions, such as esterifications or amide formations . Sulfonyl chlorides (e.g., analogs in ) are typically less reactive toward alcohols/amines but excel in sulfonylation reactions for introducing sulfonate groups.

Bromine Substitution Effects: The 2,3-diBr arrangement in this compound introduces steric hindrance and electron-withdrawing effects, which may slow reaction kinetics compared to non-halogenated acyl chlorides. Similar trends are observed in brominated benzenesulfonyl chlorides, where halogen placement affects solubility and stability . Tribrominated analogs (e.g., 2,3,6-tribromobenzenesulfonyl chloride) exhibit reduced solubility due to increased molecular weight and steric bulk, a factor likely relevant to this compound derivatives .

Synthetic Applications :

  • Brominated acyl chlorides are pivotal in synthesizing bioactive molecules, as seen in , where brominated intermediates are used in pharmaceutical preparations (e.g., methyl ester syntheses) .
  • In contrast, sulfonyl chlorides like those in are employed in creating sulfonamide drugs or surfactants, highlighting divergent reactivity profiles .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature−20°C to 0°CMinimizes over-bromination
Stoichiometry (Br₂)2.1 eqBalances reactivity and waste
Catalyst (FeCl₃)0.5 mol%Accelerates bromination

Q. Table 2. Stability Assessment Under Storage Conditions

ConditionDecomposition ProductDetection MethodReference
Moisture (25°C)2-Bromobutanic acid¹H NMR (δ 12.1 ppm, COOH)
Light exposureOxidized ketoneFT-IR (C=O shift to 1720 cm⁻¹)

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